molecular formula C5H8O2 B13760439 3-(Hydroxymethyl)-3-butene-2-one

3-(Hydroxymethyl)-3-butene-2-one

Katalognummer: B13760439
Molekulargewicht: 100.12 g/mol
InChI-Schlüssel: KRBFQUPTNQVDDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethyl)-3-butene-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both a hydroxyl group and a carbonyl group. This compound is of significant interest in organic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)-3-butene-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by dehydration. Another method includes the reaction of acrolein with formaldehyde under basic conditions. These reactions typically require controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as alkali metals or metal oxides may be used to enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)-3-butene-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-butene-2-one.

    Reduction: The carbonyl group can be reduced to form 3-(hydroxymethyl)-3-butene-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 3-butene-2-one

    Reduction: 3-(hydroxymethyl)-3-butene-2-ol

    Substitution: Various halogenated or aminated derivatives

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)-3-butene-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)-3-butene-2-one involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and carbonyl groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Butene-2-one: Lacks the hydroxyl group, making it less versatile in certain reactions.

    3-(Hydroxymethyl)-3-butene-2-ol: Contains an additional hydroxyl group, which can affect its reactivity and applications.

    5-(Hydroxymethyl)furfural: A related compound with a furan ring, used in similar applications but with different reactivity due to its ring structure.

Uniqueness

3-(Hydroxymethyl)-3-butene-2-one is unique due to its combination of hydroxyl and carbonyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Eigenschaften

Molekularformel

C5H8O2

Molekulargewicht

100.12 g/mol

IUPAC-Name

3-(hydroxymethyl)but-3-en-2-one

InChI

InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h6H,1,3H2,2H3

InChI-Schlüssel

KRBFQUPTNQVDDS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.